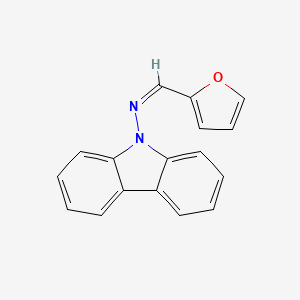![molecular formula C17H17NO B5911494 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911494.png)
3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one, also known as Methoxyphenamine or Methoxyphenylaminobutyrophenone, is a chemical compound that belongs to the class of amphetamines. It is a synthetic drug that has been used in scientific research to study its mechanism of action and its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. By increasing their levels, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one may improve cognitive function and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one are not fully understood. However, it has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in the regulation of mood, attention, and motivation. By increasing their levels, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one may improve cognitive function and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is that it is a synthetic compound that can be easily produced. This allows researchers to have a consistent and reliable source of the compound for their experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are several future directions for research on 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one. One direction is to further investigate its potential therapeutic applications, particularly as a treatment for depression, anxiety, and ADHD. Another direction is to investigate its potential use as a cognitive enhancer and as a treatment for Parkinson's disease. Additionally, future research could focus on understanding the mechanism of action of the compound and designing experiments that specifically target its effects. Further research could also investigate the potential side effects and long-term effects of using 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one.
Métodos De Síntesis
The synthesis of 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one involves the reaction between 2-methylaniline and benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with nitroethane to form the nitrostyrene intermediate. The nitrostyrene intermediate is reduced with sodium borohydride to form the final product, 3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one. This synthesis method has been used in various research studies to produce the compound for further investigation.
Aplicaciones Científicas De Investigación
3-[(2-methylphenyl)amino]-1-phenyl-2-buten-1-one has been used in scientific research to study its potential therapeutic applications. It has been investigated for its potential use as a treatment for depression, anxiety, and attention deficit hyperactivity disorder (ADHD). In addition, it has been studied for its potential use as a cognitive enhancer and as a potential treatment for Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(2-methylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-8-6-7-11-16(13)18-14(2)12-17(19)15-9-4-3-5-10-15/h3-12,18H,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXKUKSUVAHMDN-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methylanilino)-1-phenylbut-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-dimethyl-N'-(1-methyl-2-phenylethylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5911424.png)
![1,2-cyclohexanedione [4-(1-piperidinylmethyl)phenyl]hydrazone](/img/structure/B5911435.png)

![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5911457.png)
![3-(2-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911459.png)
![3-[(2-methoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911475.png)
![ethyl 4-[(1-methyl-3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5911479.png)
![3-[(2,4-dimethylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5911485.png)
![3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911488.png)
![1-(4-bromophenyl)-3-[(2,3-dimethylphenyl)amino]-2-buten-1-one](/img/structure/B5911512.png)
![3-[(2,4-dichlorophenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911513.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5911519.png)
![1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B5911526.png)